Superior Pharmacokinetic Profile: DAR8-ADC with PEG8 vs. PEG4 and Non-PEG Linkers
In a comparative study of ADCs with varying pendant-type PEG linker lengths, a DAR8-ADC incorporating a PEG8 linker demonstrated a significantly better pharmacokinetic (PK) profile than an equivalent DAR8-ADC with a PEG4 linker and a control DAR4-ADC lacking a PEG linker. The enhanced PK translated into stronger in vivo anti-tumor activity [1].
| Evidence Dimension | In Vivo Pharmacokinetic Profile (Overall) |
|---|---|
| Target Compound Data | Better PK profile than PEG4 and no-PEG controls |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker; DAR4-ADC with no PEG linker |
| Quantified Difference | Not numerically specified in abstract; 'better' and 'stronger activity' reported. |
| Conditions | Trastuzumab-based ADCs with auristatin E (MMAE) payload in mouse xenograft models. |
Why This Matters
This direct head-to-head evidence confirms that the PEG8 linker length provides a tangible improvement in conjugate exposure and efficacy over both shorter PEG linkers and non-PEGylated controls, directly supporting its selection for DAR8-ADC development to maximize therapeutic window.
- [1] Abstract 953: Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. J Immunother Cancer. 2025;13(Suppl 2):A1079. View Source
